![molecular formula C17H14O2 B2656159 3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one CAS No. 866050-15-9](/img/structure/B2656159.png)
3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one
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Description
3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one, commonly referred to as 5-Inden-2-one, is a naturally occurring organic compound belonging to the family of indanes. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other organic compounds. 5-Inden-2-one has been studied extensively for its potential uses in various scientific fields, including medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Natural Source and Bioactivity
Benzofuran derivatives are widely recognized for their significant bioactivities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The exploration of these compounds has led to the identification of potential natural drug lead compounds. For instance, novel macrocyclic benzofuran compounds have shown promising anti-hepatitis C virus activity, highlighting their potential as effective therapeutic drugs for hepatitis C disease. Additionally, the development of novel scaffold compounds of benzothiophene and benzofuran as anticancer agents underscores the importance of benzofuran derivatives in pharmaceutical research (Miao et al., 2019).
Antimicrobial Applications
The antimicrobial potential of benzofuran compounds has been extensively investigated, with some derivatives being utilized in the treatment of skin diseases such as cancer or psoriasis. The structural uniqueness of benzofuran makes it a privileged structure in the search for efficient antimicrobial candidates. This highlights the scaffold's role in designing antimicrobial agents active toward various clinically approved targets (Hiremathad et al., 2015).
Chemical Synthesis and Reactivity
Innovative methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade and proton quantum tunneling. These methods facilitate the construction of complex benzofuran ring systems with high yield and minimal side reactions, making them conducive to the synthesis of difficult-to-prepare polycyclic benzofuran compounds (Miao et al., 2019).
Patent Review on Benzofuran Inhibitors
A comprehensive patent review reveals that benzofuran is a fundamental unit in many bioactive heterocycles with a broad range of biological activity. The review emphasizes the role of benzofuran derivatives in pharmaceuticals, agriculture, and polymers, highlighting their significance as pronounced inhibitors against numerous diseases, viruses, fungi, microbes, and enzymes (Dawood, 2019).
properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-17-15-7-2-1-6-14(15)16(19-17)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10,16H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGLYMHECAWEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1H-inden-5-yl)-2-benzofuran-1(3H)-one |
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